molecular formula C28H33Br2NO6 B328206 {2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid

{2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid

Cat. No.: B328206
M. Wt: 639.4 g/mol
InChI Key: ASFXASUHIWNMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms, a methoxyethyl group, and a tetramethyl-dioxo-acridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid typically involves multiple steps, starting with the preparation of the acridinyl moiety. This is followed by the introduction of the methoxyethyl group and the bromination of the phenoxyacetic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

{2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

{2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of {2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-methylanilinoacetic acid: This compound shares the dibromo and acetic acid moieties but lacks the complex acridinyl structure.

    Phenylboronic acid: While structurally different, this compound is also used in organic synthesis and has similar applications in chemistry and biology.

Uniqueness

The uniqueness of {2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid lies in its complex structure, which provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties. Its potential biological activities and applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C28H33Br2NO6

Molecular Weight

639.4 g/mol

IUPAC Name

2-[2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]phenoxy]acetic acid

InChI

InChI=1S/C28H33Br2NO6/c1-27(2)10-18-24(20(32)12-27)23(16-8-15(29)9-17(30)26(16)37-14-22(34)35)25-19(31(18)6-7-36-5)11-28(3,4)13-21(25)33/h8-9,23H,6-7,10-14H2,1-5H3,(H,34,35)

InChI Key

ASFXASUHIWNMIB-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CCOC)CC(CC3=O)(C)C)C4=CC(=CC(=C4OCC(=O)O)Br)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCOC)CC(CC3=O)(C)C)C4=C(C(=CC(=C4)Br)Br)OCC(=O)O)C(=O)C1)C

Origin of Product

United States

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